molecular formula C23H28F3N5O B2507528 (2,4-Dimethylpyridin-3-yl)(4-(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)piperidin-1-yl)methanone CAS No. 2034495-34-4

(2,4-Dimethylpyridin-3-yl)(4-(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)piperidin-1-yl)methanone

Cat. No. B2507528
CAS RN: 2034495-34-4
M. Wt: 447.506
InChI Key: AXTWLXDSPCNKNR-UHFFFAOYSA-N
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Description

The compound "(2,4-Dimethylpyridin-3-yl)(4-(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)piperidin-1-yl)methanone" is a complex molecule that likely exhibits a range of interesting chemical and physical properties due to its structural features. It contains multiple heterocyclic rings, including pyridine and piperazine, which are known to impart significant biological activity in various pharmaceutical compounds. The presence of a trifluoromethyl group could also suggest increased metabolic stability and lipophilicity, potentially affecting the compound's pharmacokinetic profile.

Synthesis Analysis

The synthesis of related compounds typically involves multi-step reactions that may include substitution reactions, ring closure reactions, and functional group transformations. For instance, the synthesis of a related compound involved a substitution reaction of a difluorophenyl(piperidin-4-yl)methanone oxime with a dichloro-benzenesulfonyl chloride . Another related synthesis method described the generation of 3-piperidine(methan)amines through reactions with acetylenic dienophiles, followed by catalytic hydrogenation and functional group transformations . These methods could potentially be adapted for the synthesis of the compound , considering the structural similarities.

Molecular Structure Analysis

Compounds with piperidine and pyridine rings often exhibit specific conformational characteristics. For example, the piperidine ring is known to adopt a chair conformation, which is a common and stable conformation for six-membered rings . The geometry around sulfur atoms in sulfonyl-containing compounds is typically distorted tetrahedral . These structural insights can be extrapolated to predict the molecular conformation of the compound , which likely also features a chair conformation for its piperidine rings and a specific geometry around any potential sulfur atoms.

Chemical Reactions Analysis

The reactivity of such compounds can be influenced by the presence of functional groups and the overall molecular structure. The compound's pyridine and piperazine rings, as well as the trifluoromethyl group, could participate in various chemical reactions. For example, pyridine rings can undergo electrophilic substitution reactions, while piperazine rings can be involved in nucleophilic substitution reactions . The trifluoromethyl group could affect the electron density of adjacent aromatic rings, influencing their reactivity.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. The presence of multiple rings and heteroatoms would affect its polarity, solubility, and melting point. For instance, related compounds have been shown to exhibit stability over a range of temperatures, as evidenced by thermogravimetric analysis . The compound's crystal structure could be stabilized by various intermolecular interactions, such as hydrogen bonds and π-π interactions . The electronic properties, such as the HOMO-LUMO energy gap, could be evaluated using density functional theory calculations, which would provide insights into the compound's reactivity and stability .

Scientific Research Applications

Molecular Interactions and Pharmacokinetics

  • A study on the molecular interaction of N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide with the CB1 cannabinoid receptor revealed insights into the conformational analysis and pharmacophore models, suggesting a dominant steric binding interaction with the receptor (Shim et al., 2002).
  • Research on the metabolism, excretion, and pharmacokinetics of a dipeptidyl peptidase inhibitor in rats, dogs, and humans highlighted the drug's elimination routes and metabolic pathways, contributing to the understanding of its pharmacokinetic profile (Sharma et al., 2012).

Antimicrobial Activity

  • A study on the synthesis and antimicrobial activity of new pyridine derivatives, including those with structures related to the query compound, showed variable and modest activity against investigated strains of bacteria and fungi, indicating potential for antimicrobial applications (Patel et al., 2011).

Synthesis and Structural Studies

  • Synthesis and structural studies of group 12 metal complexes of (2-piperazine-1-yl-ethyl)-pyridin-2-yl-methylene-amine demonstrated the versatility and structural diversity of these complexes, providing a foundation for further exploration of their potential applications (Purkait et al., 2017).
  • Investigations into the synthesis, antimicrobial, and antimycobacterial activity of nicotinic acid hydrazide derivatives presented a range of compounds with potential therapeutic applications, including those related to the query compound (Sidhaye et al., 2011).

Mechanism of Action

properties

IUPAC Name

(2,4-dimethylpyridin-3-yl)-[4-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28F3N5O/c1-16-5-8-27-17(2)21(16)22(32)31-9-6-19(7-10-31)29-11-13-30(14-12-29)20-4-3-18(15-28-20)23(24,25)26/h3-5,8,15,19H,6-7,9-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXTWLXDSPCNKNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC=C1)C)C(=O)N2CCC(CC2)N3CCN(CC3)C4=NC=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28F3N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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